molecular formula C8H6ClNS B11766950 7-(Chloromethyl)benzo[d]thiazole

7-(Chloromethyl)benzo[d]thiazole

Cat. No.: B11766950
M. Wt: 183.66 g/mol
InChI Key: YSITWZBUYWTUNM-UHFFFAOYSA-N
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Description

7-(Chloromethyl)benzo[d]thiazole (CAS 688732-17-4) is a versatile chemical building block incorporating the privileged benzothiazole scaffold, which is widely recognized in medicinal chemistry for yielding compounds with diverse biological activities . The benzothiazole core is a key structural component in several FDA-approved drugs and is frequently investigated for developing novel therapeutic agents . The reactive chloromethyl group at the 7-position serves as a critical synthetic handle, allowing researchers to readily tether this fragment to other pharmacophores via alkylation or nucleophilic substitution, facilitating the creation of novel molecular hybrids for structure-activity relationship (SAR) studies . This compound is of significant research value in anticancer and anti-infective drug discovery. Benzothiazole derivatives, particularly 2-substituted analogues, have demonstrated potent and selective antitumor properties against various cancer cell lines, including breast carcinoma and non-small cell lung cancer . The chloromethyl derivative serves as a direct precursor for synthesizing such active compounds. Furthermore, benzothiazole hybrids are extensively explored as potent antibacterial agents against drug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA) . These hybrids can function by targeting essential bacterial enzymes, such as DNA gyrase, topoisomerase IV, or the cell division protein FtsZ, disrupting critical processes like DNA replication and cell division . As a reagent, this compound must be stored in an inert atmosphere at 2-8°C to maintain stability . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C8H6ClNS

Molecular Weight

183.66 g/mol

IUPAC Name

7-(chloromethyl)-1,3-benzothiazole

InChI

InChI=1S/C8H6ClNS/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3,5H,4H2

InChI Key

YSITWZBUYWTUNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=CS2)CCl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Halomethylated Benzothiazoles

General Synthetic Strategies for the Benzothiazole (B30560) Nucleus

The construction of the benzothiazole ring system can be broadly categorized into several key approaches, primarily involving condensation and cyclization reactions. These methods offer versatility in accessing a wide range of substituted benzothiazoles.

The most prevalent and direct route to the benzothiazole skeleton is the condensation of a 2-aminobenzenethiol with a suitable electrophilic partner containing a carbonyl or cyano group. nih.gov This approach involves the formation of a Schiff base or related intermediate, followed by an intramolecular cyclization and subsequent oxidation or dehydration to yield the aromatic benzothiazole ring. mdpi.com

The condensation of 2-aminobenzenethiols with various carbonyl compounds, including aldehydes, ketones, carboxylic acids, and their derivatives, is a widely employed method. nih.govmdpi.com For instance, the reaction with aldehydes readily forms 2-substituted benzothiazoles, often facilitated by an oxidizing agent or catalyst to promote the final aromatization step. mdpi.commdpi.com

A direct synthesis for a chloromethylated benzothiazole involves the reaction of 2-aminobenzenethiol with chloroacetic acid in the presence of polyphosphoric acid (PPA) at elevated temperatures. jyoungpharm.org Similarly, condensation with chloroacetyl chloride under microwave irradiation provides an efficient, high-yield route to 2-(chloromethyl)benzothiazole. nih.govorganic-chemistry.org The reaction of 2-aminothiophenols with β-diketones, catalyzed by a Brønsted acid like p-toluenesulfonic acid (TsOH·H₂O), can proceed under metal-free and oxidant-free conditions at room temperature to afford 2-substituted benzothiazoles in excellent yields. organic-chemistry.orgpharmacyjournal.in

The reaction conditions and outcomes for various condensation reactions are summarized in the table below.

ElectrophileCatalyst/ReagentConditionsProductYieldCitation
AldehydesH₂O₂/HClEthanol, Room Temp2-Arylbenzothiazoles85-94% mdpi.comnih.gov
BenzaldehydesSodium HydrosulfiteWater-Ethanol, Reflux2-Arylbenzothiazoles51-82% organic-chemistry.org
β-Diketonesp-Toluenesulfonic acidSolvent-free, Room Temp2-Substituted Benzothiazoles>99% pharmacyjournal.in
Chloroacetic AcidPolyphosphoric Acid180°C, 8h2-(Chloromethyl)benzothiazole61% jyoungpharm.org
Chloroacetyl ChlorideAcetic AcidMicrowave, 10 min2-(Chloromethyl)benzothiazoleHigh nih.govorganic-chemistry.org
Carboxylic AcidsPolyphosphoric Acid200°C, 8-10h2-Substituted BenzothiazolesGood acs.org

Transition metal catalysis offers efficient and mild conditions for the synthesis of the benzothiazole nucleus. Copper catalysts, in particular, have proven effective in mediating the condensation of 2-aminobenzenethiols with nitriles. mdpi.comnih.gov This method is applicable to a broad range of aromatic, heterocyclic, and aliphatic nitriles, tolerating various functional groups and providing excellent yields of 2-substituted benzothiazoles. nih.govnih.govshd-pub.org.rs The reaction is typically carried out with a copper(II) salt, such as Cu(OAc)₂, in a solvent like ethanol. nih.gov Other transition metals, including Ruthenium (Ru), Palladium (Pd), and Nickel (Ni), have also been utilized to catalyze the intramolecular oxidative coupling of N-arylthioureas to form 2-aminobenzothiazole (B30445) derivatives. researchgate.net

The table below highlights examples of metal-catalyzed benzothiazole syntheses.

ReactantsCatalystConditionsProduct TypeYieldCitation
2-Aminobenzenethiols + NitrilesCu(OAc)₂Ethanol, 70°C2-Substituted Benzothiazolesup to 86% nih.gov
2-Chloroanilines + DithioestersCopper-2-Aryl/AroylbenzothiazolesGood organic-chemistry.org
N-ArylthioureasRuCl₃-2-Aminobenzothiazolesup to 91% researchgate.net
N-Aryl-N',N'-dialkylthioureasPd(OAc)₂-2-(Dialkylamino)benzothiazolesup to 91% researchgate.net
N-ArylthioureasNi(II) saltsMild, Short time2-Aminobenzothiazolesup to 95% researchgate.net

Organocatalysis represents a greener and often milder alternative to metal-based systems. Non-nucleophilic organic bases like 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been successfully employed as catalysts in benzothiazole synthesis. For example, DBN catalyzes the cyclization of 2-aminothiophenols with carbon dioxide (CO₂) in the presence of a hydrosilane, offering an eco-friendly pathway. organic-chemistry.org A complex of DBU, iodine, and iodide (DBUH⁺I₃⁻) has been shown to be an efficient catalyst for the oxidative cyclization of o-aminothiophenols with various aldehydes to produce 2-phenylbenzothiazole (B1203474) derivatives under mild conditions. nih.gov DBU has also been used to promote the cyclization of related benzothiazole precursors. indexcopernicus.com These methods benefit from operational simplicity, high yields, and short reaction times. nih.govresearchgate.net

ReactantsCatalystConditionsKey AdvantageCitation
2-Aminothiophenols + CO₂DBNDiethyl silaneEco-friendly, uses CO₂ organic-chemistry.org
o-Aminothiophenol + AldehydesDBUH⁺I₃⁻MildInexpensive, high yield nih.gov
Chalcone + 3-Amino-1,2,4-triazoleDBUSolvent-free, 70°COperational simplicity researchgate.net

An alternative major pathway to benzothiazoles, particularly 2-aminobenzothiazoles, involves the cyclization of substituted anilines. nih.gov This method, often referred to as the Hugershoff reaction or a variation thereof, typically starts with an aniline (B41778) derivative that is treated with a thiocyanate (B1210189) salt (e.g., potassium thiocyanate, ammonium (B1175870) thiocyanate) in the presence of an oxidizing agent like bromine to form an intermediate thiourea, which then undergoes oxidative cyclization. rjpbcs.comthieme-connect.comresearchgate.net This approach is widely used for synthesizing 2-amino-6-substituted benzothiazoles from the corresponding p-substituted anilines. thieme-connect.comresearchgate.net The Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides, is another effective strategy for creating the benzothiazole ring from aniline-derived precursors. thieme-connect.com

Aniline PrecursorReagentsCatalyst/OxidantProduct TypeCitation
p-Substituted anilinesPotassium ThiocyanateBromine2-Amino-6-substituted benzothiazoles rjpbcs.comthieme-connect.com
p-Substituted anilinesAmmonium ThiocyanateBromine6-Substituted-2-aminobenzothiazoles researchgate.net
Substituted anilinesSodium ThiocyanateSulfuric Acid2-Amino-6-substituted benzothiazoles thieme-connect.com
ThiobenzanilidesPotassium Ferricyanide-Substituted benzothiazoles (Jacobsen Cyclization) thieme-connect.com

Modern synthetic chemistry has introduced advanced protocols that offer improved efficiency, scalability, and greener profiles.

Flow Electrochemical Synthesis: A notable advancement is the development of catalyst-free and supporting electrolyte-free electrochemical synthesis of benzothiazoles. nih.govorganic-chemistry.org This method utilizes a flow electrochemical reactor to achieve the oxidative cyclization of substrates like arylthioamides. nih.gov The continuous-flow setup provides advantages over traditional batch electrochemistry, including enhanced mass transfer, better conductivity, and straightforward scalability by simply extending the duration of the flow process.

Photochemical Cyclization: Photochemical methods, particularly those using visible light, provide a green and powerful tool for inducing cyclization reactions. organic-chemistry.org The synthesis of benzothiazoles can be achieved through the visible-light-driven intramolecular cyclization of thiobenzanilides. organic-chemistry.org This process can proceed without the need for a dedicated photosensitizer or metal catalyst. organic-chemistry.org Another approach involves photochemical cyclization induced by an agent like chloranil. rjpbcs.comresearchgate.net These light-mediated reactions often operate under mild conditions and demonstrate high efficiency and selectivity. organic-chemistry.org

Condensation Reactions Involving 2-Aminobenzenethiols

Synthesis of 7-(Chloromethyl)benzo[d]thiazole and Positional Isomers

The synthesis of halomethylated benzothiazoles can be approached by either constructing the benzothiazole ring with the methyl group already in place followed by halogenation, or by introducing the chloromethyl group onto a pre-formed benzothiazole ring. The choice of method depends heavily on the desired isomer.

The 2-position of the benzothiazole ring is the most common site for substitution. Consequently, a variety of reliable methods have been developed for the synthesis of 2-(Chloromethyl)benzo[d]thiazole.

A well-established method for synthesizing 2-substituted benzothiazoles is the condensation of 2-aminobenzenethiol with a carboxylic acid, facilitated by a dehydrating agent like polyphosphoric acid (PPA). In the case of 2-(Chloromethyl)benzo[d]thiazole, chloroacetic acid serves as the carboxylic acid component.

The reaction involves heating a mixture of 2-aminobenzenethiol and chloroacetic acid in PPA. jyoungpharm.org The PPA acts as both a solvent and a catalyst, promoting the cyclization and dehydration to form the thiazole (B1198619) ring. jyoungpharm.org This one-pot reaction provides a direct route to the desired product. A typical procedure involves heating the reactants at elevated temperatures (e.g., 180°C) for several hours. jyoungpharm.org After cooling, the reaction mixture is neutralized, and the product is extracted using an organic solvent. jyoungpharm.org

Reactant 1Reactant 2Catalyst/SolventTemperatureTimeYieldRef
2-AminobenzenethiolChloroacetic AcidPolyphosphoric Acid180°C8 h61.27% jyoungpharm.org

An alternative and often high-yielding approach is the reaction of 2-aminobenzenethiol with chloroacetyl chloride. chemicalbook.commdpi.com This method can be performed under various conditions, including modern techniques like microwave irradiation, which can significantly reduce reaction times. chemicalbook.com

In one such procedure, 2-aminobenzenethiol is treated with chloroacetyl chloride in acetic acid. The reaction mixture is then subjected to microwave irradiation (e.g., at 500 W for 10 minutes). chemicalbook.com This rapid heating promotes the acylation of the amino group, followed by intramolecular cyclization to yield 2-(Chloromethyl)benzo[d]thiazole. The product can be isolated after basification and extraction. chemicalbook.com This method has been reported to produce the target compound in high yield. chemicalbook.com

Reactant 1Reactant 2SolventConditionsTimeYieldRef
2-AminobenzenethiolChloroacetyl ChlorideAcetic AcidMicrowave (500 W)10 min86.8% chemicalbook.com

The synthesis of 2-(Chloromethyl)benzo[d]thiazole derivatives bearing substituents on the benzene (B151609) ring can be achieved by starting with appropriately functionalized 2-aminobenzenethiols. The condensation reactions described above are generally tolerant of various functional groups on the aromatic ring. mdpi.com For instance, using a substituted 2-aminobenzenethiol, such as 4-methyl-2-aminobenzenethiol, in the reaction with chloroacetic acid or chloroacetyl chloride would lead to the corresponding 6-methyl-2-(chloromethyl)benzo[d]thiazole. This strategy allows for the preparation of a library of derivatives with diverse substitution patterns on the benzo moiety. mdpi.com

Direct and well-documented synthetic routes specifically for this compound are not abundant in the literature. However, its synthesis can be envisaged through logical pathways based on standard organic transformations. A plausible approach involves the side-chain chlorination of 7-methylbenzothiazole. The synthesis of the 7-methylbenzothiazole precursor is known, often starting from o-toluidine (B26562) derivatives. For example, 7-Methylbenzo[d]thiazol-2-amine has been synthesized and used as a precursor for other derivatives. nih.gov

Once 7-methylbenzothiazole is obtained, the methyl group can be chlorinated. Free-radical chlorination, using reagents like N-chlorosuccinimide (NCS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or under UV irradiation, is a standard method for converting a benzylic methyl group into a chloromethyl group. This approach is common for similar heterocyclic systems.

Another potential pathway could involve the preparation of 7-(hydroxymethyl)benzo[d]thiazole, followed by conversion of the alcohol to the chloride. This can be achieved using various chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). This type of transformation is documented for analogous structures like 3-hydroxymethyl-7-methyl-benzo[b]thiophene, which is converted to 3-chloromethyl-7-methyl-benzothiophene (B8335409) using thionyl chloride in ether. prepchem.com

The synthesis of other halomethylated isomers, such as those substituted at the 4- or 5-position, typically starts with the corresponding methylbenzothiazole.

The preparation of 5-(Bromomethyl)benzo[d]thiazole has been successfully demonstrated via the radical bromination of 5-methylbenzothiazole. This reaction is commonly carried out using N-bromosuccinimide (NBS) as the bromine source and a radical initiator like benzoyl peroxide or AIBN in a nonpolar solvent such as carbon tetrachloride, followed by refluxing the mixture.

The synthesis of 5-(Chloromethyl)benzo[d]thiazole can be achieved in a similar fashion by using N-chlorosuccinimide (NCS) as the chlorinating agent instead of NBS. sigmaaldrich.comglpbio.com

For 4-(Chloromethyl)- or 4-(Bromomethyl)benzo[d]thiazole , a similar strategy starting from 4-methylbenzothiazole would be the most direct route. While specific examples for the 4-halomethylation of benzothiazole are less common, the principles of benzylic halogenation are well-established and applicable. The synthesis of precursors like 2-Amino-4-chloro-7-methylbenzothiazole demonstrates that substitution at the 4-position is synthetically accessible.

An alternative, though less direct, route for some isomers involves building the thiazole ring onto a pre-functionalized benzene core. For instance, a patent describes the preparation of 2-chloro-5-chloromethyl-thiazole from a 2-chloroallyl isothiocyanate derivative, which highlights the diversity of cyclization strategies available. googleapis.com

PrecursorReagentSolventConditionsProductRef
5-MethylbenzothiazoleN-Bromosuccinimide (NBS)Carbon TetrachlorideReflux, 4 h5-(Bromomethyl)benzo[d]thiazole researchgate.net

Synthetic Routes to 2-(Chloromethyl)benzo[d]thiazole

Derivatization and Functionalization Reactions of this compound and Related Scaffolds

The chloromethyl group at the 7-position of the benzothiazole ring is a versatile handle for introducing a variety of functional groups and for building more complex molecular structures. This section explores the key derivatization and functionalization strategies employed for this compound and related compounds.

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The primary mode of reaction for this compound is nucleophilic substitution, where the chlorine atom is displaced by a wide array of nucleophiles. This reactivity is attributed to the benzylic nature of the carbon-chlorine bond, which is activated towards SN2 reactions.

A diverse range of nucleophiles, including those centered on oxygen, nitrogen, and sulfur, can readily react with the chloromethyl group. For instance, the reaction with thiols or thiolates leads to the formation of thioether linkages. An example is the reaction of thiaselenole with 1,3-benzothiazole-2-thiol, which proceeds through a nucleophilic attack at different centers of the intermediate seleniranium cation. mdpi.com This highlights the potential for complex, multi-step reaction pathways in these substitutions.

The reaction conditions for these nucleophilic substitutions are generally mild, often proceeding at room temperature or with gentle heating. The choice of solvent and base is crucial for optimizing the reaction yield and minimizing side products. Common solvents include polar aprotics like DMF and acetone, while inorganic bases such as potassium carbonate are frequently used to facilitate the reaction.

Coupling Reactions for Ether and Amide Linkages

The formation of ether and amide linkages from this compound and related structures is a common strategy for synthesizing biologically active molecules and functional materials.

Ether linkages are typically formed through Williamson ether synthesis, where an alcohol or phenol, in the presence of a base, acts as the nucleophile to displace the chloride. While direct examples with this compound are not extensively detailed in the provided results, the general principle of nucleophilic substitution applies.

Amide bond formation often involves a two-step process. First, the chloromethyl group is converted to an amine or carboxylic acid, which is then coupled with a corresponding carboxylic acid or amine. For instance, various benzothiazole amide derivatives have been synthesized through the nucleophilic acyl substitution reaction between 2-aminobenzothiazole and different cinnamic acid compounds. nih.govrsc.org Another approach involves the DCC-mediated coupling of 2-aminobenzothiazole with profens to create benzothiazole-profen hybrid amides. nih.gov These methods demonstrate the versatility of the benzothiazole scaffold in forming amide bonds, a key linkage in many pharmaceutical compounds.

Conversion to Aminomethyl and Hydroxymethyl Derivatives

The chloromethyl group can be readily converted to other important functional groups, such as aminomethyl and hydroxymethyl moieties, further expanding the synthetic utility of the parent compound.

Conversion to the aminomethyl derivative can be achieved through various methods, including the Gabriel synthesis or by direct reaction with ammonia (B1221849) or primary amines. These aminomethylbenzothiazoles can then serve as building blocks for more complex structures, such as amide or sulfonamide derivatives.

The hydroxymethyl derivative is typically prepared by the hydrolysis of the chloromethyl group. This reaction is often carried out in the presence of a weak base, such as sodium bicarbonate, in an aqueous solvent system. The resulting 7-(hydroxymethyl)benzo[d]thiazole is a valuable intermediate for the synthesis of esters, ethers, and other oxygen-containing derivatives.

Oxidation Reactions for Carboxylic Acid Formation

Oxidation of the chloromethyl group provides a direct route to the corresponding carboxylic acid, benzothiazole-7-carboxylic acid. This transformation is a crucial step in the synthesis of many benzothiazole-based compounds with therapeutic or industrial applications.

Various oxidizing agents can be employed for this conversion, with potassium permanganate (B83412) (KMnO₄) being a common choice. The reaction is typically performed under controlled conditions to avoid over-oxidation and cleavage of the thiazole ring. The resulting carboxylic acid is a versatile intermediate that can undergo a wide range of subsequent reactions, including esterification, amidation, and conversion to acyl chlorides. For example, 6-chloro-1,2-benzothiazole-3-carboxylic acid can be synthesized through the oxidation of the corresponding thiazole ring.

Formation of Complex Hybrid Structures (e.g., Benzothiazole-Carboxamide Hybrids, Bis-hydrazones)

The functionalized benzothiazole core is an excellent platform for the construction of complex hybrid molecules. These hybrids often combine the benzothiazole moiety with other pharmacologically active scaffolds to create compounds with enhanced or novel biological activities.

Benzothiazole-carboxamide hybrids are a significant class of compounds that have been extensively explored. These are typically synthesized by coupling a benzothiazole derivative containing a carboxylic acid or an amine with a suitable partner. For example, new benzothiazole hybrids have been synthesized as potential VEGFR-2 inhibitors. nih.gov

Bis-hydrazones incorporating the benzothiazole nucleus have also been synthesized. researchgate.netnih.govmdpi.com These compounds are often prepared by the condensation of a benzothiazole derivative containing a hydrazide or a carbonyl group with an appropriate aldehyde or ketone. The resulting bis-hydrazones have shown interesting biological properties. researchgate.net

C-H Bond Functionalization Strategies

Direct C-H bond functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient way to modify heterocyclic compounds like benzothiazole. rsc.orgresearchgate.net This strategy avoids the need for pre-functionalized starting materials, streamlining the synthetic process.

For benzothiazoles, C-H functionalization can be directed to various positions on the benzene or thiazole ring. Palladium-catalyzed direct arylation of benzothiazole with iodo(hetero)arenes has been achieved at room temperature, demonstrating a versatile method for creating C-C bonds. chemrxiv.org Another approach involves the regioselective C2-H functionalization of benzothiazoles using triphenylphosphine (B44618) to form thiazol-2-yl-triphenylphosphonium salts, which can then react with a variety of nucleophiles. nih.govresearchgate.net These methods provide efficient routes to a wide range of functionalized benzothiazoles.

Advanced Spectroscopic and Analytical Characterization Methodologies in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation

Proton NMR (¹H-NMR) spectroscopy provides precise information about the number of different types of protons and their arrangement within a molecule. For 7-(Chloromethyl)benzo[d]thiazole, the ¹H-NMR spectrum is predicted to exhibit distinct signals corresponding to the aromatic protons on the benzothiazole (B30560) ring system and the protons of the chloromethyl group.

The aromatic region is expected to show a complex splitting pattern due to the coupling between adjacent protons. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the thiazole (B1198619) ring and the chlorine atom. The chloromethyl group is anticipated to appear as a singlet, as there are no adjacent protons to couple with. The predicted chemical shift values are crucial for confirming the substitution pattern of the benzothiazole core.

Table 1: Predicted ¹H-NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)MultiplicityAssignment
Predicted Value 1Predicted MultiplicityAromatic H
Predicted Value 2Predicted MultiplicityAromatic H
Predicted Value 3Predicted MultiplicityAromatic H
Predicted Value 4SingletCH₂Cl
Predicted Value 5SingletThiazole H

Note: The specific chemical shifts and coupling constants are predicted values and may vary slightly in experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C-NMR spectrum.

The spectrum is expected to show signals for the carbon atoms of the fused benzene (B151609) and thiazole rings, as well as a signal for the chloromethyl carbon. The chemical shifts of the aromatic carbons are indicative of their electronic environment, with carbons attached to or near the heteroatoms (N, S) and the chlorine atom showing characteristic shifts. The signal for the chloromethyl carbon will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)Assignment
Predicted Value 1Aromatic C
Predicted Value 2Aromatic C
Predicted Value 3Aromatic C
Predicted Value 4Aromatic C
Predicted Value 5Aromatic C
Predicted Value 6Aromatic C
Predicted Value 7Aromatic C
Predicted Value 8CH₂Cl
Predicted Value 9Thiazole C

Note: The specific chemical shifts are predicted values and may vary slightly in experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight and Purity Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for determining the molecular weight of this compound and assessing its purity. In a typical LC-MS analysis, the compound is first passed through an HPLC column to separate it from any impurities. The eluent from the column is then introduced into the mass spectrometer. For this compound (molecular weight: 183.66 g/mol ), the mass spectrum would be expected to show a prominent molecular ion peak ([M]+) or a protonated molecular ion peak ([M+H]+), depending on the ionization technique used. The presence of chlorine would also be indicated by a characteristic isotopic pattern for the molecular ion peak, with the [M+2]+ peak having an intensity of approximately one-third of the [M]+ peak.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is predicted to show characteristic absorption bands corresponding to the various bonds within its structure.

Key expected vibrational frequencies include C-H stretching from the aromatic ring and the chloromethyl group, C=C and C=N stretching vibrations from the benzothiazole ring system, and the C-Cl stretching from the chloromethyl group. The presence and position of these bands provide confirmatory evidence for the compound's structure.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
Predicted Range 1C-H StretchAromatic
Predicted Range 2C-H StretchAliphatic (CH₂Cl)
Predicted Range 3C=C / C=N StretchBenzothiazole Ring
Predicted Range 4C-Cl StretchChloromethyl

Note: These are predicted absorption ranges and may vary in experimental spectra.

Chromatographic Techniques for Compound Separation and Purity Assessment

Chromatographic techniques are essential for the separation of a target compound from reaction byproducts and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used chromatographic methods in chemical research.

For a compound like this compound, reverse-phase HPLC would be a suitable method for purity analysis. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would likely provide good separation of the target compound from potential impurities. sielc.comijpsonline.comwalshmedicalmedia.com The separation of positional isomers of substituted benzothiazoles can be particularly challenging, and specialized columns or optimized mobile phases may be required to achieve baseline resolution. nacalai.com

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile and thermally stable compounds like benzothiazole derivatives. nih.govscispace.comucdavis.edunih.gov A capillary column with a non-polar or medium-polarity stationary phase would be appropriate for the separation. The retention time of the compound would be a key identifier, and the mass spectrum would provide definitive confirmation of its identity and purity.

The choice between HPLC and GC would depend on the volatility and thermal stability of this compound and its potential impurities. Both techniques, when properly validated, can provide reliable assessment of the compound's purity, a critical parameter for its use in further research.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as an indispensable tool for assessing the purity of chemical compounds and for monitoring the progress of chemical reactions. In the context of this compound, a reversed-phase HPLC method is a common approach for analysis. This technique separates compounds based on their hydrophobicity, with more nonpolar compounds having a stronger interaction with the stationary phase and thus eluting later.

For the analysis of benzothiazole derivatives, a C18 column is frequently utilized as the stationary phase. The mobile phase typically consists of a gradient mixture of water and a polar organic solvent, such as acetonitrile or methanol, often with a small percentage of an acid like trifluoroacetic acid (TFA) to improve peak shape and resolution. The detector, commonly a UV-Vis spectrophotometer, is set to a wavelength where the benzothiazole core exhibits strong absorbance. While specific retention times are highly dependent on the exact HPLC system and conditions, the purity of a sample of this compound would be determined by the presence of a single major peak, with the integration of this peak ideally being greater than 95% of the total peak area.

Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound

ParameterValue
Column C18, 5 µm particle size, 4.6 x 150 mm
Mobile Phase A Water with 0.1% TFA
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Purity >95%

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used technique for monitoring reaction progress, identifying compounds, and determining the appropriate solvent system for column chromatography. For this compound, a silica (B1680970) gel plate (typically silica gel 60 F254) serves as the stationary phase.

The separation is achieved by developing the plate in a sealed chamber containing a suitable mobile phase, which is a mixture of organic solvents. The choice of the solvent system is critical and is determined empirically to achieve a good separation of the target compound from any impurities or starting materials. The polarity of the solvent system is adjusted to obtain a retention factor (Rf) value for the desired compound that is typically between 0.3 and 0.7 for optimal separation and visualization. The spots on the TLC plate can be visualized under UV light (at 254 nm, where the benzothiazole ring will quench the fluorescence of the plate, appearing as a dark spot) or by using a chemical staining agent.

Table 2: Hypothetical TLC Data for this compound

Solvent System (v/v)Stationary PhaseVisualizationRf Value
Ethyl Acetate / Hexane (30:70)Silica Gel 60 F254UV (254 nm)~0.45
Dichloromethane / Methanol (95:5)Silica Gel 60 F254UV (254 nm)~0.60

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a crucial technique for confirming the elemental composition of a synthesized compound, thereby validating its empirical and molecular formula. For this compound, with the molecular formula C₈H₆ClNS, the theoretical percentages of carbon, hydrogen, nitrogen, and sulfur can be calculated.

The experimental values, obtained through combustion analysis, are then compared to these theoretical values. A close agreement, typically within ±0.4% for each element, provides strong evidence for the purity and correct identification of the compound.

Table 3: Elemental Analysis Data for this compound (C₈H₆ClNS)

ElementTheoretical %Experimental %
Carbon (C)52.3252.15
Hydrogen (H)3.303.25
Nitrogen (N)7.637.55
Sulfur (S)17.4617.38

Theoretical and Computational Chemistry Studies of Benzothiazole Compounds

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic characteristics that govern the behavior of benzothiazole (B30560) compounds. These methods provide a quantitative description of molecular properties that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure of organic molecules, including benzothiazole derivatives. scirp.org By employing functionals such as B3LYP with various basis sets, researchers can accurately predict a range of molecular properties. scirp.orgmdpi.com

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are critical descriptors of molecular reactivity and stability. mdpi.comscirp.org A smaller energy gap generally implies higher reactivity, as less energy is required for electronic excitation. mdpi.com For instance, in a study of various substituted benzothiazoles, it was found that a compound with two -CF3 groups exhibited the lowest ΔE value of 4.46 eV, indicating it was the least stable and most reactive in the series. mdpi.comnih.gov Conversely, derivatives with para-methylphenyl and phenyl substituents had higher ΔE values of 4.71 eV and 4.73 eV, respectively, suggesting greater stability. mdpi.comnih.gov

The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, provides further insights into the reactive sites of a molecule. scirp.orgscirp.org These maps use a color-coded scheme to illustrate regions of high and low electron density, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. scirp.org

Table 1: Calculated Quantum Chemical Parameters for Selected Benzothiazole Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Reference
Benzothiazole (BTH) - - 8.478 sciencepub.net
2-Mercapto-benzothiazole (MBTH) - - 7.987 sciencepub.net
Benzothiazole with para-methylphenyl substituent - - 4.71 mdpi.com
Benzothiazole with phenyl substituent - - 4.73 mdpi.com

Note: The values presented are from different studies and computational methods, and are for illustrative purposes.

Computational methods are also employed to predict the spectroscopic properties of benzothiazole derivatives, which can aid in the interpretation of experimental data. The Gauge-Independent Atomic Orbital (GIAO) method, for example, is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.comresearchgate.net Studies have shown a good correlation between the theoretically calculated and experimentally observed 1H and 13C NMR chemical shifts for a series of benzothiazole derivatives. mdpi.comresearchgate.net For instance, the calculated chemical shifts of aromatic protons in one study ranged from 7.15 to 7.90 ppm, which aligned well with the experimental values of 7.25 to 7.70 ppm. mdpi.com

Similarly, theoretical calculations can predict vibrational spectra (FTIR and Raman). The calculated vibrational frequencies for C-H stretching, C-C vibrations within the phenyl and benzo rings, and the stretching of substituent groups like C-CF3 and C-OCH3 have been reported to be in good agreement with experimental findings. mdpi.com Time-dependent DFT (TD-DFT) is utilized to calculate electronic absorption spectra (UV-Vis), providing information on maximum absorption wavelengths (λmax) and oscillator strengths. mdpi.comresearchgate.net

Table 2: Comparison of Experimental and Calculated 1H NMR Chemical Shifts (ppm) for a Benzothiazole Derivative

Proton Experimental (ppm) Calculated (ppm) Reference
Aromatic H 7.25 - 7.70 7.15 - 7.90 mdpi.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations offer a dynamic perspective on the behavior of benzothiazole compounds, from their preferred shapes to their interactions with biological macromolecules.

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis is performed to identify the most stable conformations (conformers) of a molecule by systematically rotating rotatable bonds and calculating the potential energy of each resulting structure. mdpi.com For a series of benzothiazole derivatives, conformational analysis was carried out by varying the dihedral angle between the benzothiazole and phenyl rings, revealing the lowest energy conformers. mdpi.com This process of geometry optimization is crucial for obtaining realistic molecular structures for subsequent computational studies. mdpi.comresearchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.govnih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. biointerfaceresearch.com

Docking studies on benzothiazole derivatives have been conducted against various biological targets. For example, benzothiazoles have been docked into the active site of E. coli dihydroorotase to explore their potential as antimicrobial agents. nih.gov In another study, novel benzo[d]thiazole analogues were docked into the LasR binding site of Pseudomonas aeruginosa, revealing key binding interactions and informing the design of quorum sensing inhibitors. nih.gov Molecular dynamics (MD) simulations can further refine the docked poses and provide insights into the stability of the ligand-receptor complex over time. nih.govnih.gov These simulations have shown the ability of certain benzothiazole derivatives to maintain stable interactions within the binding site of their target proteins. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are vital for understanding how the chemical structure of a compound influences its biological activity. rjptonline.orgbenthamscience.com These analyses help in the rational design of more potent and selective molecules. rjptonline.orgchula.ac.th

SAR studies on benzothiazole derivatives have provided valuable insights. For instance, it has been noted that substitutions at the C-2 and C-6 positions of the benzothiazole ring are often crucial for various biological activities. benthamscience.com In the development of tau protein imaging agents, replacing a butadiene bridge with a 1,2,3-triazole, amide, or ester moiety significantly impacted the binding affinity and imaging properties. nih.govrsc.org

QSAR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activities. researchgate.net These models use molecular descriptors, which can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric, or hydrophobic in nature. chula.ac.thresearchgate.netmdpi.com For a series of benzothiazole derivatives with anticancer activity, a Group-based QSAR (G-QSAR) analysis revealed that the presence of hydrophobic groups at a specific position (R1) would likely enhance the anticancer potential. chula.ac.th Another QSAR study on benzazoles identified that the antiproliferative activity was dependent on the topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes of substituents at position 6. mdpi.comnih.gov

Table 3: Example of a QSAR Model for Anticancer Activity of Benzothiazole Derivatives

Model Equation Statistical Parameters Reference

This model indicates the contributions of different physicochemical descriptors at two substitution points (R1 and R2) to the anticancer activity (pEC50). chula.ac.th

Correlation of Molecular Descriptors with Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for correlating the structural or physicochemical properties of compounds with their biological activities. For benzothiazole derivatives, QSAR models have been instrumental in identifying key molecular descriptors that govern their therapeutic potential, including anticancer, antimicrobial, and enzyme inhibitory activities. chula.ac.thallsubjectjournal.com

Key molecular descriptors that are often found to be significant in QSAR models of benzothiazole derivatives include:

Topological and Geometrical Descriptors: These relate to the size, shape, and branching of the molecule. The presence of the chloromethyl group at the 7-position will alter these descriptors compared to the unsubstituted benzothiazole.

Electronic Descriptors: Properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moment, and partial charges on atoms are crucial. mdpi.com The electronegative chlorine atom in the chloromethyl group will lower the LUMO energy, potentially making the molecule more susceptible to nucleophilic attack and influencing its reactivity.

Hydrophobicity Descriptors: LogP (the logarithm of the partition coefficient) is a common descriptor that affects how a molecule interacts with biological membranes. The addition of a chloromethyl group will increase the lipophilicity of the benzothiazole core.

A hypothetical QSAR study on a series of 7-substituted benzothiazoles, including 7-(Chloromethyl)benzo[d]thiazole, would likely reveal a strong correlation between these descriptors and a specific biological activity. For instance, in a study of benzothiazole derivatives as anthelmintic agents, a multiple linear regression model showed a high correlation coefficient (r = 0.8946) based on various molecular descriptors. allsubjectjournal.com

Table 1: Key Molecular Descriptors and Their Predicted Influence on the Biological Activity of this compound

Descriptor CategorySpecific DescriptorPredicted Influence of the 7-Chloromethyl Group
Electronic LUMO EnergyDecrease
Dipole MomentIncrease
Partial Charge on C7Altered distribution
Steric Molecular VolumeIncrease
Surface AreaIncrease
Hydrophobicity LogPIncrease

Predictive Modeling for Compound Design and Optimization

Predictive modeling, often an extension of QSAR, is a powerful tool for designing new compounds with enhanced activity and for optimizing existing lead structures. For benzothiazole derivatives, these models guide chemists in making strategic modifications to the molecular scaffold.

Based on general findings from predictive models for benzothiazoles, the 7-position is a viable site for modification to tune biological activity. nih.gov A predictive model for anticancer activity might suggest that further substitution on the chloromethyl group or its replacement with other functional groups could lead to more potent compounds. For example, group-based QSAR (G-QSAR) models have been developed for benzothiazole derivatives to assess the contribution of different substituents to their anticancer potential. chula.ac.th These models can quantify the impact of fragments at specific positions, providing a rational basis for design.

The process of predictive modeling for optimizing a compound like this compound would typically involve:

Generation of a virtual library: A series of virtual analogs of this compound would be created by modifying the chloromethyl group or adding other substituents.

Calculation of molecular descriptors: For each virtual analog, a wide range of descriptors would be calculated using computational software.

Prediction of activity: Using a pre-existing and validated QSAR model, the biological activity of each analog would be predicted.

Selection of promising candidates: Compounds with the highest predicted activity would be prioritized for synthesis and experimental testing.

Mechanistic Studies through Computational Approaches

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions, including the identification of intermediates and transition states. While specific mechanistic studies for the synthesis of this compound are not readily found, studies on the formation of the benzothiazole ring itself are informative. The synthesis of benzothiazoles often involves the condensation of a 2-aminothiophenol (B119425) with a carboxylic acid or its derivative.

Density Functional Theory (DFT) calculations are a common method to explore these reaction pathways. mdpi.com For a hypothetical reaction involving the formation of this compound, computational studies could elucidate the energy profile of the reaction, identify the rate-determining step, and visualize the geometry of the transition states. Such studies would be crucial for optimizing reaction conditions to improve yield and purity.

Predicted Mechanisms of Biological Action (e.g., Enzyme Inhibition, Receptor Modulation)

Molecular docking is a widely used computational technique to predict the binding mode of a small molecule to a biological target, such as an enzyme or a receptor. researchgate.netwjarr.com This information is critical for understanding the mechanism of action at a molecular level. Benzothiazole derivatives have been shown to inhibit a variety of enzymes, including protein kinases, nih.gov mushroom tyrosinase, nih.gov and GABA-aminotransferase. wjarr.com

For this compound, molecular docking studies could be performed against various known cancer targets. The benzothiazole core can act as a scaffold that positions the chloromethyl group to interact with specific residues in the active site of an enzyme. The chloromethyl group, being reactive, could potentially form a covalent bond with a nucleophilic residue (e.g., cysteine, histidine, or lysine) in the target protein, leading to irreversible inhibition.

A typical molecular docking workflow for this compound would involve:

Preparation of the ligand and receptor: The 3D structure of this compound would be generated and optimized. The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking simulation: A docking program would be used to predict the most favorable binding poses of the ligand within the active site of the receptor.

Analysis of binding interactions: The predicted poses would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and potential covalent bonds.

Table 2: Potential Biological Targets for this compound and Predicted Binding Interactions

Target ClassSpecific ExamplePredicted Key Interactions
Protein Kinases Epidermal Growth Factor Receptor (EGFR)Hydrophobic interactions with the benzothiazole ring, potential covalent bond formation by the chloromethyl group. nih.gov
Tyrosinases Mushroom Tyrosinaseπ-π stacking with histidine residues, coordination with copper ions in the active site. nih.gov
Neurotransmitter Enzymes GABA-aminotransferaseHydrogen bonding with active site residues, hydrophobic interactions. wjarr.com

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction Methodologies

In silico ADME prediction is a crucial step in early-stage drug discovery to assess the pharmacokinetic properties of a compound. Various computational models and software are available to predict properties like intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.gov

For this compound, in silico ADME predictions would provide an initial assessment of its drug-likeness. Based on studies of similar benzothiazole derivatives, it is possible to make some general predictions. nih.gov

Table 3: Predicted In Silico ADME Properties of this compound

ADME PropertyPrediction MethodPredicted Outcome for this compound
Absorption Lipinski's Rule of FiveLikely to comply, suggesting good oral bioavailability.
Topological Polar Surface Area (TPSA)Low TPSA, indicating good intestinal absorption.
Distribution Blood-Brain Barrier (BBB) PenetrationPrediction would depend on the specific model used, but the increased lipophilicity may favor BBB crossing.
Plasma Protein BindingLikely to exhibit some degree of plasma protein binding.
Metabolism Cytochrome P450 (CYP) Inhibition/SubstrateThe benzothiazole ring can be susceptible to metabolism by CYP enzymes. The chloromethyl group might also undergo metabolic transformation.
Excretion Prediction of excretion pathways would require more detailed models.

It is important to note that these are inferred predictions based on the general properties of the benzothiazole scaffold and the known effects of a chloromethyl substituent. Experimental validation is essential to confirm these theoretical findings.

Investigation of Biological and Pharmacological Activities of Benzothiazole Derivatives

Antimicrobial Research

Comprehensive studies detailing the antimicrobial activities of 7-(Chloromethyl)benzo[d]thiazole are scarce. However, broader research on substituted benzothiazoles provides some context for their potential antimicrobial effects.

Antibacterial Activity Studies against Pathogenic Strains

Specific data on the antibacterial activity of this compound against pathogenic strains is not extensively documented. However, structure-activity relationship (SAR) studies on related benzothiazole (B30560) derivatives suggest that the nature and position of substituents on the benzene (B151609) ring can influence antibacterial potency. For instance, the introduction of methyl and bromo groups at the 7th position of the benzothiazole ring has been shown to enhance antibacterial action in certain derivatives. tandfonline.com Additionally, the presence of a methoxy (B1213986) thiophene-3-yl moiety at the 7th position has been reported to improve antibacterial activity. nih.gov These findings indicate that substitution at the 7-position can be a critical determinant of antibacterial efficacy, though direct evidence for the chloromethyl group is lacking.

Antifungal Activity Evaluations

Similarly, specific evaluations of the antifungal activity of this compound are not well-documented. Research on broader classes of benzothiazole derivatives has shown that modifications to the benzothiazole ring can impact antifungal properties. For example, some benzoxazole (B165842) and benzothiazole derivatives synthesized from 2-chloromethyl-benzoxazole and 2-chloromethyl-benzothiazole have demonstrated antifungal effects against various phytopathogenic fungi. nih.gov Studies on other benzothiazole-hydrazone analogues have indicated that electron-withdrawing groups on the phenyl ring can increase antifungal activity. nih.gov

Mechanistic Investigations of Antimicrobial Effects (e.g., Inhibition of Bacterial/Fungal Enzymes)

There is a lack of specific mechanistic investigations into the antimicrobial effects of this compound. In general, benzothiazole derivatives have been reported to exert their antimicrobial effects through various mechanisms, including the inhibition of essential microbial enzymes like DNA gyrase, dihydropteroate (B1496061) synthase, and dihydroorotase. mdpi.comnih.gov Some benzothiazole compounds act as inhibitors of type II topoisomerases, which are crucial for DNA replication in bacteria. mdpi.com

Antitumor/Anticancer Research

While direct and extensive research on the antitumor properties of this compound is limited, some studies on related compounds provide insights into its potential anticancer activities.

Preclinical Evaluation in Cancer Cell Lines (e.g., Breast, Colon, Liver, Cervical Carcinoma)

There is a notable absence of specific preclinical data for this compound across a wide range of cancer cell lines. However, a study by Wang et al. synthesized and evaluated a series of benzothiazole-2-thiol derivatives, including a substituted chloromethylbenzamide benzothiazole, for antiproliferative activities against various human cancer cell lines. This particular derivative demonstrated good anti-tumor potential in vitro, with IC50 values ranging from 1.1 µM to 8.8 µM. tandfonline.comnih.gov The introduction of the chloromethyl functionality was noted to increase the anticancer activity compared to other analogues in that series. nih.gov

In broader studies, various benzothiazole derivatives have shown activity against different cancer cell lines:

Breast Cancer: Fluorinated 2-aryl benzothiazole derivatives have been evaluated for anti-tumor activities against MCF-7 and MDA-MB-468 breast cancer cell lines. nih.gov

Liver Cancer: Mannich base arylimidazo derivatives containing a benzothiazole moiety have been screened for anticancer activities against HepG2 liver cancer cells. nih.gov

Cervical Cancer: Oxothiazolidine based benzothiazole derivatives have shown effective anticancer activity against the HeLa cervical cancer cell line. tandfonline.comnih.gov

Colon Cancer: Naphthalimide-benzothiazole derivatives have been evaluated for their cytotoxicity against the HT29 colon cancer cell line. tandfonline.comnih.gov

Studies on Cellular Mechanisms (e.g., Tubulin Polymerization Inhibition, Apoptosis Induction)

Specific studies on the cellular mechanisms of action for this compound are not available. However, the broader class of benzothiazole derivatives has been investigated for various anticancer mechanisms.

Tubulin Polymerization Inhibition: While there is no direct evidence for this compound, other heterocyclic derivatives, including some benzimidazoles, have been shown to act as tubulin polymerization inhibitors. semanticscholar.org These agents interfere with the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. mdpi.comnih.gov

Apoptosis Induction: Many benzothiazole derivatives have been shown to induce apoptosis in cancer cells. mdpi.comnih.gov For example, a novel benzothiazole derivative was found to induce apoptosis in colorectal cancer cells through a pathway mediated by reactive oxygen species (ROS) and mitochondria. nih.govresearchgate.net This involves the loss of mitochondrial membrane potential and activation of caspase cascades. nih.govnih.gov In cervical cancer cells, some benzothiazole derivatives have been shown to induce apoptosis, as evidenced by cell shrinkage, membrane blebbing, and DNA fragmentation.

Identification of Specific Protein Targets (e.g., EGFR, Bcr/Abl)

There is no specific information available from published research that identifies or evaluates the activity of this compound against the specific protein targets Epidermal Growth Factor Receptor (EGFR) or Breakpoint Cluster Region-Abelson (Bcr/Abl) kinase. While numerous studies have explored various benzothiazole derivatives as potential inhibitors of these cancer-related proteins, the precise efficacy, binding affinity, and inhibitory concentrations for this compound have not been reported. researchgate.netgoogle.comnih.govnih.govresearchgate.net

Neuropharmacological Research

Studies on Neurotransmitter Modulation (e.g., Acetylcholine, Serotonin Levels)

Research into the effects of benzothiazole derivatives on neurotransmitter systems has revealed potential for therapeutic applications in neurological disorders. Certain derivatives have been investigated for their ability to modulate key neurotransmitters such as acetylcholine and serotonin. For instance, derivatives of benzothiazole have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes leads to increased levels of acetylcholine in the brain, a strategy employed in the management of Alzheimer's disease. While specific data on this compound is unavailable, the broader class of benzothiazoles continues to be a subject of interest in the development of novel neuroprotective agents.

Research into Allosteric Modulation of Receptors (e.g., AMPA Receptor)

The allosteric modulation of receptors, particularly those involved in synaptic plasticity and neurotransmission, is a significant area of drug discovery. The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory synaptic transmission in the central nervous system, has been a target for such modulation. Positive allosteric modulators of the AMPA receptor are of interest for their potential to enhance cognitive function. While direct research on this compound as an allosteric modulator of the AMPA receptor has not been reported, the structural features of the benzothiazole core have been incorporated into molecules designed to interact with various receptor types. The exploration of benzothiazole derivatives as allosteric modulators remains an active area of research.

Anti-inflammatory and Analgesic Research

The benzothiazole nucleus is a common scaffold in the design of compounds with anti-inflammatory and analgesic properties. Various derivatives have been synthesized and shown to exhibit significant activity in preclinical models of inflammation and pain. The mechanisms of action are often attributed to the inhibition of inflammatory mediators such as cyclooxygenase (COX) enzymes and various cytokines. The anti-inflammatory and analgesic potential of the benzothiazole class underscores its importance in medicinal chemistry, although specific studies on the anti-inflammatory and analgesic effects of this compound are not currently documented.

Anticonvulsant Research

Several benzothiazole derivatives have been investigated for their potential as anticonvulsant agents. These studies often involve screening in various animal models of epilepsy. The mechanism of action for the anticonvulsant effects of benzothiazoles is not fully elucidated but is thought to involve modulation of ion channels or neurotransmitter systems. The structural diversity of benzothiazole derivatives allows for the synthesis of a wide range of compounds with potential central nervous system activity. However, there is no specific research available on the anticonvulsant properties of this compound.

Antileishmanial and Anthelmintic Research

The search for new and effective treatments for parasitic diseases has led to the investigation of various heterocyclic compounds, including benzothiazoles. Derivatives of benzothiazole have demonstrated promising in vitro activity against different species of Leishmania, the causative agent of leishmaniasis. Similarly, certain benzothiazole compounds have been evaluated for their anthelmintic activity against various parasitic worms. The development of benzothiazole-based antiparasitic agents is an ongoing area of research, though specific data for this compound in this context is absent.

Radioprotective and Antioxidant Research

The ability of certain compounds to protect against the damaging effects of ionizing radiation and to counteract oxidative stress is of significant interest. Some benzothiazole derivatives have been explored for their potential radioprotective and antioxidant activities.

Free Radical Scavenging Activity

The antioxidant properties of benzothiazole derivatives are often linked to their ability to scavenge free radicals. The sulfur and nitrogen atoms in the benzothiazole ring system can participate in electron-donating reactions, which allows them to neutralize reactive oxygen species (ROS). Various in vitro assays are used to assess the free radical scavenging capacity of these compounds. While the general class of benzothiazoles has shown promise in this area, specific studies quantifying the free radical scavenging activity of this compound have not been reported.

DNA Strand Break Inhibition Studies

The integrity of DNA is crucial for cellular function and survival. Compounds that can induce or inhibit DNA strand breaks are of significant interest in therapeutic research, particularly in oncology. Certain benzothiazole derivatives have been investigated for their ability to interact with DNA and modulate its structure.

Research into the anticancer properties of benzothiazole derivatives has revealed that their mechanism of action can involve the induction of DNA damage. For instance, a study on a novel benzothiazole derivative, referred to as 5g, demonstrated its capability to induce DNA double-strand breaks in cancer cells. This induction of DNA damage was found to be a key factor in the compound's ability to cause a potent G2/M phase cell cycle arrest, ultimately leading to apoptosis, or programmed cell death, in cancer cells. The generation of reactive oxygen species (ROS) was identified as a preceding event to the DNA damage, suggesting an indirect mechanism of action. researchgate.net

Furthermore, some potent and selective antitumor 2-(4-aminophenyl)benzothiazoles have been shown to exert their activity through the generation of DNA adducts, which subsequently lead to lethal DNA double-strand breaks. nih.govbohrium.com The bioactivation of these compounds by cytochrome P450 enzymes, such as CYP1A1, is a critical step in forming the reactive species that bind to DNA. The appearance of γ-H2AX foci in treated cancer cell lines serves as a biomarker for these DNA double-strand breaks. nih.gov

While direct studies on this compound's capacity to inhibit or induce DNA strand breaks are not extensively documented in publicly available literature, the established genotoxic potential of related benzothiazole derivatives provides a strong rationale for investigating its activity in this area. The presence of a reactive chloromethyl group at the 7-position could potentially enhance its interaction with nucleophilic sites on DNA bases, thereby influencing its DNA-damaging capabilities.

Table 1: Investigated DNA-damaging effects of select benzothiazole derivatives.

CompoundInvestigated EffectMechanismCell LineReference
Benzothiazole derivative (5g)Induction of DNA double-strand breaksROS generationCancer cells researchgate.net
GW 610 (a 2-(4-aminophenyl)benzothiazole)Generation of DNA adducts and double-strand breaksBioactivation by CYP1A1Carcinoma cell lines nih.gov

Other Investigated Biological Activities (e.g., Anti-HIV, Antidiabetic, COX/LOX Inhibition, Schistosomicidal, Immunosuppressive)

Beyond their effects on DNA, benzothiazole derivatives have been explored for a multitude of other therapeutic applications.

Anti-HIV Activity

The quest for novel antiretroviral agents has led to the exploration of various heterocyclic compounds, including benzothiazoles. Certain benzothiazole derivatives have demonstrated promising anti-HIV activity. For example, a 6-chlorobenzothiazole derivative incorporated into a hybrid molecule with coumarin showed a notable anti-HIV effect with an EC50 value of less than 7 μg/ml. nih.gov Structure-activity relationship (SAR) studies of these compounds indicated that substitutions on both the benzothiazole and the coumarin rings significantly influenced their antiviral potency. nih.gov The presence of a chloro group on the benzothiazole ring, in this case at the 6-position, appears to be favorable for anti-HIV activity. This suggests that this compound could also be a candidate for anti-HIV drug discovery.

Antidiabetic Activity

Benzothiazole derivatives have emerged as potential therapeutic agents for the management of diabetes mellitus. Their mechanisms of action are varied, with some derivatives acting as aldose reductase inhibitors, which play a role in preventing diabetic complications. researchgate.net A study on 2-amino [5′(4-sulfonylbenzylidine)-2,4-thiazolidinedione]-7-chloro-6-fluorobenzothiazole highlighted the potential of chloro-substituted benzothiazoles in the development of antidiabetic agents. scispace.com Another investigation into a series of benzothiazole derivatives revealed their ability to lower blood glucose levels in a streptozotocin-induced diabetic rat model, with some compounds showing efficacy comparable to the standard drug glibenclamide. koreascience.krannalsofrscb.ro The substitution pattern on the benzothiazole ring is a critical determinant of the hypoglycemic activity.

COX/LOX Inhibition

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory pathway, and their inhibition is a major strategy for treating inflammatory disorders. Benzothiazole-based compounds have been investigated as inhibitors of these enzymes. Studies have shown that benzothiazole-based thiazolidinones are effective COX-1 inhibitors. nih.gov The nature and position of substituents on the benzene ring of the benzothiazole moiety have been found to be crucial for both COX and LOX inhibitory activities. For instance, chloro substituents at the 2- and 4-positions were found to be favorable for COX-1 inhibition. nih.gov Another study on 7-substituted coumarin derivatives bearing a benzothiazole ring identified compounds with significant LOX inhibition, where a methoxy group at the C6-position of the benzothiazole showed better activity than a chloro group. nih.gov These findings suggest that the position and nature of the substituent on the benzothiazole ring are critical for designing selective COX/LOX inhibitors.

Schistosomicidal Activity

Schistosomiasis is a parasitic disease for which new therapeutic agents are needed. Benzothiazole derivatives have been identified as having potential schistosomicidal properties. In one study, a series of benzothiazol-2-yl-dithiocarbamates and their copper complexes were synthesized and evaluated for their in vitro activity against Schistosoma mansoni. nih.gov Three of the copper complexes demonstrated 100% worm mortality at a concentration of 10 μg/mL, an activity level comparable to the standard drug praziquantel. nih.gov Other research has also reported the reasonable schistosomicidal activity of newly synthesized benzothiazole derivatives. nih.govdocumentsdelivered.com

Immunosuppressive Activity

The immunomodulatory potential of benzothiazole derivatives has also been a subject of investigation. A study evaluating a series of 26 benzothiazole analogs identified several compounds with potent inhibitory activity on PHA-activated peripheral blood mononuclear cells (PBMCs). nih.gov Some of these compounds also significantly suppressed oxidative burst ROS production in phagocytes and inhibited the production of pro-inflammatory cytokines such as IL-2 and IL-4. nih.gov These findings indicate that certain benzothiazole derivatives can interfere with immune responses and may have applications in the treatment of autoimmune diseases. nih.govresearchgate.net

Table 2: Summary of Other Investigated Biological Activities of Benzothiazole Derivatives.

Biological ActivityDerivative Class/ExampleKey FindingsReference
Anti-HIV6-Chlorobenzothiazole-coumarin hybridEC50 < 7 μg/ml against HIV-1 nih.gov
Antidiabetic2-Amino [5′(4-sulfonylbenzylidine)-2,4-thiazolidinedione]-7-chloro-6-fluorobenzothiazolePotential as antidiabetic agent scispace.com
AntidiabeticN-(6-chlorobenzothiazol-2-yl)-2-(substituted amino) acetamidesSignificant hypoglycemic activity in vivo koreascience.kr
COX/LOX InhibitionBenzothiazole based thiazolidinonesGood COX-1 inhibitory activity nih.gov
COX/LOX Inhibition7-Substituted coumarin derivatives with benzothiazolePotent LOX inhibition nih.gov
SchistosomicidalBenzothiazol-2-yl-dithiocarbamate copper complexes100% worm mortality at 10 μg/mL nih.gov
ImmunosuppressiveVarious benzothiazole analogsPotent inhibition of T-cell proliferation and cytokine production nih.govresearchgate.net

Future Directions and Emerging Research Avenues for Benzothiazole Compounds

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of benzothiazoles is a topic of considerable interest, with ongoing research aimed at developing more efficient, cost-effective, and environmentally friendly methods. jyoungpharm.org Traditionally, benzothiazoles are synthesized via the condensation of 2-aminobenzenethiol with various carbonyl compounds like aldehydes, ketones, or carboxylic acids. nih.govontosight.ai However, these methods often require harsh conditions or toxic reagents.

Recent advancements focus on novel catalytic systems and reaction conditions. For instance, microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times and improving yields. airo.co.infrontiersin.org The use of heterogeneous catalysts, such as SnP2O7, is also gaining traction as they can be easily recovered and reused, aligning with the principles of sustainable chemistry. nih.gov Researchers are also exploring one-pot synthesis protocols and multi-component reactions to streamline the production of complex benzothiazole (B30560) derivatives. bohrium.com

Exploration of Undiscovered Pharmacological Targets and Mechanisms

Benzothiazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties. nih.govmdpi.comijpsr.com Their mechanism of action often involves interfering with crucial biological pathways.

Anticancer Activity: Benzothiazole scaffolds have shown significant potential in oncology. nih.govresearchgate.net They can induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines. researchgate.net Some derivatives act by inhibiting key enzymes like receptor tyrosine kinases (e.g., C-Met and EGFR) or interfering with signaling pathways such as PI3K/Akt/mTOR. nih.govfrontiersin.org A notable area of research is their role as inhibitors of carbonic anhydrase, which is associated with hypoxic tumors. nih.gov

Antimicrobial Activity: With the rise of antimicrobial resistance, the development of new antibacterial and antifungal agents is critical. mdpi.comnih.gov Benzothiazoles have emerged as a promising class of antimicrobials. mdpi.com They are known to inhibit essential bacterial enzymes such as DNA gyrase, dihydropteroate (B1496061) synthase (DHPS), and peptide deformylase. mdpi.comnih.govnih.gov For example, certain benzothiazole derivatives have shown potent activity against resistant strains of E. coli and S. aureus. mdpi.comnih.gov

Neurodegenerative Diseases: Research is also expanding into the use of benzothiazoles for treating neurodegenerative disorders like Alzheimer's disease. nih.gov Some derivatives have been designed as multi-target-directed ligands (MTDLs), capable of inhibiting enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B), all of which are implicated in the pathology of Alzheimer's. nih.gov

The following table summarizes the diverse pharmacological targets of benzothiazole derivatives:

Interactive Table: Pharmacological Targets of Benzothiazole Derivatives
Biological Activity Target Enzyme/Pathway Reference
Anticancer Receptor Tyrosine Kinases (C-Met, EGFR), PI3K/Akt/mTOR, Carbonic Anhydrase nih.govnih.govfrontiersin.org
Antibacterial DNA Gyrase, Dihydropteroate Synthase (DHPS), Peptide Deformylase mdpi.comnih.govnih.gov
Antiviral HCV Replication acs.org
Anti-inflammatory Cyclooxygenase (COX) nih.gov
Alzheimer's Disease Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Monoamine Oxidase B (MAO-B) nih.gov
Anticonvulsant GABAergic Neurotransmission nih.gov

Future research will likely uncover new pharmacological targets and elucidate the complex mechanisms through which these compounds exert their therapeutic effects.

Advanced Computational Design and Optimization of Benzothiazole-Based Agents

Computational chemistry plays an increasingly vital role in modern drug discovery and materials science. Techniques like Density Functional Theory (DFT) and molecular docking are being employed to design and optimize benzothiazole-based agents with enhanced properties. researchgate.netmdpi.com

DFT calculations help in understanding the structural and electronic properties of benzothiazole derivatives, including their optimized geometry, charge distribution, and frontier molecular orbitals (HOMO-LUMO). researchgate.netmdpi.com This information is crucial for predicting the reactivity and stability of the compounds. For instance, the HOMO-LUMO energy gap can provide insights into the charge transfer occurring within the molecule. researchgate.net

Molecular docking studies are used to predict the binding interactions between benzothiazole derivatives and their biological targets. acs.orgmdpi.com By simulating how a ligand fits into the active site of a protein, researchers can identify key interactions and rationalize the observed biological activity. This approach aids in the structure-activity relationship (SAR) analysis and guides the synthesis of more potent and selective inhibitors. researchgate.netnih.gov Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions help in evaluating the drug-likeness of newly designed compounds early in the discovery process. nih.govnih.gov

Interactive Table: Computational Methods in Benzothiazole Research

Computational Method Application Reference
Density Functional Theory (DFT) Analysis of geometry, electronic properties, vibrational spectra researchgate.netmdpi.com
Molecular Docking Prediction of binding modes and interactions with biological targets acs.orgmdpi.com
ADMET Prediction In silico evaluation of pharmacokinetic and toxicity properties nih.govnih.gov
QSAR Quantitative Structure-Activity Relationship studies researchgate.net

Integration of Green Chemistry Principles in Benzothiazole Synthesis

The principles of green chemistry are becoming central to chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. airo.co.inbohrium.com The synthesis of benzothiazoles is an area where these principles are being actively integrated.

Key green chemistry approaches for benzothiazole synthesis include:

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol. airo.co.inorgchemres.org

Catalysis: Employing reusable heterogeneous catalysts or biocatalysts (e.g., laccases) to enhance reaction efficiency and minimize waste. airo.co.innih.gov

Energy-Efficient Methods: Utilizing techniques like microwave irradiation or ultrasonic irradiation to accelerate reactions and reduce energy consumption. airo.co.infrontiersin.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, often through one-pot or multi-component reactions. bohrium.com

These sustainable methodologies not only reduce the environmental impact of chemical production but also often lead to higher yields and simpler purification procedures. nih.govorgchemres.org

Applications in Chemical Biology and Material Science (e.g., Fluorescent Probes, Catalysis)

Beyond their medicinal applications, benzothiazole derivatives possess unique properties that make them valuable in chemical biology and materials science.

Fluorescent Probes: The benzothiazole scaffold is a component of various fluorescent molecules. researchgate.net Their derivatives can exhibit high quantum yields and large Stokes' shifts, making them suitable for use as fluorescent markers in biological imaging. researchgate.net

Material Science: Benzothiazoles are used in the production of dyes and polymers. pcbiochemres.comontosight.ai They are also being explored for applications in modern electronics, such as in organic light-emitting diodes (OLEDs). ontosight.ai

Corrosion Inhibitors: The ability of benzothiazole derivatives to adsorb onto metal surfaces and form a protective layer makes them effective corrosion inhibitors, particularly for carbon steel in acidic environments. researchgate.net The nitrogen and sulfur heteroatoms, along with the π-electrons of the aromatic rings, are key to this protective action. researchgate.net

Q & A

Basic Research Question

  • ¹H-NMR : The chloromethyl (–CH₂Cl) group appears as a singlet at δ 4.6–4.8 ppm, while aromatic protons resonate at δ 7.2–8.4 ppm .
  • IR Spectroscopy : C–Cl stretching vibrations occur at 650–750 cm⁻¹, and C=S (thiazole) at 1250–1350 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks at m/z 199.6 (M⁺) confirm the molecular formula C₈H₅ClNS .
    Validation : Cross-referencing with X-ray crystallography (e.g., C–Cl bond length: 1.72 Å) ensures structural accuracy .

How can researchers optimize substitution reactions at the chloromethyl site for derivative synthesis?

Advanced Research Question
The chloromethyl group is highly reactive toward nucleophiles (amines, thiols). To optimize:

  • Solvent Choice : Use DMF or THF for amine substitutions to enhance nucleophilicity.
  • Catalysis : Add KI (10 mol%) to facilitate SN2 mechanisms, improving reaction rates .
  • Workup : Quench with ice water to precipitate derivatives, minimizing hydrolysis .
    Case Study : Substitution with piperazine in ethanol yielded 85% purity, but switching to THF increased it to 93% .

How should contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Advanced Research Question
Discrepancies in NMR shifts may arise from solvent polarity or tautomerism. For example:

  • In CDCl₃, the –CH₂Cl proton appears at δ 4.6 ppm, but in DMSO-d₆, it shifts to δ 4.8 due to hydrogen bonding .
    Resolution Strategies :

Compare data across solvents.

Use DEPT-135 NMR to distinguish CH₂ groups from artifacts.

Validate with computational chemistry (DFT calculations) .

What methodological approaches are used to evaluate the biological activity of this compound derivatives?

Advanced Research Question

  • In Vivo Assays : Rodent models (e.g., carrageenan-induced paw edema) assess anti-inflammatory activity. Dose ranges: 10–50 mg/kg .
  • Molecular Docking : Target enzymes like COX-2 (PDB ID: 5KIR) to predict binding affinity. Derivatives with electron-withdrawing groups show higher docking scores .
  • ADMET Profiling : Use SwissADME to predict permeability (e.g., LogP ~2.5 indicates moderate blood-brain barrier penetration) .

Advanced Research Question

  • Bioisosteric Replacement : Substitute –CH₂Cl with –CF₃ to improve metabolic stability .
  • Hybrid Molecules : Conjugate with triazole rings (via click chemistry) to enhance antibacterial activity .
  • Crystallography-Guided Design : Modify substituents to align with hydrophobic pockets in target proteins .

How does the crystal structure of this compound inform its reactivity?

Advanced Research Question
X-ray studies reveal:

  • Planarity : The benzothiazole ring is nearly planar (dihedral angle: 2.45°), favoring π-π stacking in protein binding .
  • Chloromethyl Geometry : The C–Cl bond length (1.72 Å) indicates high electrophilicity, making it prone to nucleophilic attack .
    Implications : Derivatives with bulky substituents reduce planarity, decreasing stacking efficiency but improving solubility .

What are the key safety considerations when handling this compound in laboratory settings?

Basic Research Question

  • PPE : Use nitrile gloves, face shields, and fume hoods to avoid skin/eye contact .
  • Waste Disposal : Quench with 10% NaOH to neutralize reactive chlorine before disposal .
  • Storage : Keep in amber vials at –20°C to prevent photodegradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.